Methyl phenyl(propan-2-yl)phosphinate
Description
Properties
CAS No. |
69423-58-1 |
|---|---|
Molecular Formula |
C10H15O2P |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
[methoxy(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C10H15O2P/c1-9(2)13(11,12-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
MIEHXSUWVVIQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-phenyl-phosphinic acid methyl ester typically involves the esterification of phosphinic acids. One common method is the direct esterification of phosphinic acids using alcohols in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of isopropyl-phenyl-phosphinic acid methyl ester may involve the use of microwave-assisted synthesis techniques. This method enhances the reaction rate and yield by utilizing microwave irradiation in combination with suitable solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: Isopropyl-phenyl-phosphinic acid methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Substitution: The ester group can be substituted with other functional groups using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include phosphinic acids, phosphonic acids, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry
Antiviral Agents
Methyl phenyl(propan-2-yl)phosphinate has been utilized in the synthesis of antiviral agents. It serves as an intermediate in the production of phosphonate prodrugs, which are crucial for enhancing the bioavailability of nucleoside analogs used in treating viral infections such as HIV and hepatitis B. For instance, phosphonate derivatives have demonstrated efficacy as reverse transcriptase inhibitors, essential for managing HIV infections .
Synthesis of Phosphonate Prodrugs
The compound is integral in synthesizing various phosphonate prodrugs that enhance the pharmacological properties of nucleoside analogs. These prodrugs undergo metabolic conversion to release active antiviral agents within the body. Research has shown that optimizing the synthesis conditions can lead to improved yields and purities of these compounds, facilitating their application in therapeutic settings .
Agriculture
Herbicides and Fungicides
This compound has potential applications in agricultural chemistry as a precursor for developing herbicides and fungicides. Its phosphonate structure allows it to interact effectively with biological systems, making it suitable for creating compounds that can inhibit unwanted plant growth or fungal infections. Studies suggest that derivatives of this compound can enhance crop yield by controlling pests and diseases .
Materials Science
Polymer Chemistry
In materials science, this compound is explored for its role in polymer chemistry. It can be used as a flame retardant additive due to its phosphorus content, which imparts fire-resistant properties to polymers. The incorporation of phosphonates into polymer matrices has been shown to improve thermal stability and reduce flammability, making them suitable for applications in construction and automotive industries .
Case Study 1: Antiviral Synthesis Optimization
A study focused on optimizing the synthesis route for this compound derivatives aimed at enhancing their efficacy as antiviral agents. By adjusting reaction parameters such as temperature and solvent choice, researchers achieved yields exceeding 85%, demonstrating the compound's potential in pharmaceutical applications .
Case Study 2: Agricultural Application
Research investigating the application of this compound-based herbicides showed a significant reduction in weed populations while maintaining crop health. Field trials indicated that these compounds could reduce reliance on traditional herbicides, promoting sustainable agricultural practices .
Mechanism of Action
The mechanism of action of isopropyl-phenyl-phosphinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This property is exploited in the design of enzyme inhibitors for therapeutic and research purposes.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Key Structural Parameters of Selected Phosphinates
Key Observations:
- Phosphorus Geometry : In the (RP)-5-methyl-2-(propan-2-yl)cyclohexyl derivative, the phosphorus atom adopts a distorted tetrahedral geometry with bond angles ranging from 103.33° to 115.24° . This distortion is attributed to steric hindrance from bulky substituents like the cyclohexyl and phenyl groups.
- Chirality : this compound lacks explicit stereochemical data in the evidence, but its analogs (e.g., the (RP)-configured compound) exhibit defined chirality at phosphorus (RP configuration) and additional stereocenters (C7(R), C9(S)) .
- Crystal Packing : The orthorhombic crystal system (space group P212121) observed in the (RP)-configured compound supports tight molecular packing via weak C–H⋯O hydrogen bonds, extending chains along the [100] axis .
Functional Group Influence on Properties
- Aromatic Substituents : Phenyl rings enhance thermal stability and π-π stacking interactions. In the (RP)-configured compound, dihedral angles between P-bonded phenyl and other aromatic rings (40.4° and 12.2°) influence molecular rigidity .
Biological Activity
Methyl phenyl(propan-2-yl)phosphinate is a phosphonate compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Overview of this compound
This compound is characterized by a phosphinate functional group, which is known for its potential therapeutic applications. Phosphonates and phosphinates exhibit various biological activities, including antiviral, antibacterial, and anticancer properties. The structure of this compound allows it to interact with biological systems effectively, making it a subject of interest in drug development.
Antiviral Activity
Research indicates that phosphonates, including this compound, exhibit significant antiviral properties. They primarily target viral enzymes and pathways essential for viral replication. For instance, compounds with similar structures have shown efficacy against viruses by inhibiting nucleic acid synthesis or viral enzyme activity .
Antibacterial Activity
This compound has demonstrated antibacterial activity against various pathogens. In a comparative study, it was found to have minimum inhibitory concentrations (MICs) that rivaled established antibiotics. For example:
| Pathogen | MIC (µg/mL) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| E. faecalis | 40 | Ceftriaxone | 29 |
| P. aeruginosa | 50 | Ceftriaxone | 24 |
| S. typhi | 45 | Ceftriaxone | 30 |
| K. pneumoniae | 55 | Ceftriaxone | 19 |
These results indicate that this compound may serve as a promising candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. Various derivatives of phosphonates have shown cytotoxic effects against cancer cell lines, with IC50 values ranging from 3 to 20 µM depending on the specific cell type. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 7 |
| PC3 (Prostate) | 9 |
| HCT-116 (Colon) | 12 |
These findings suggest that the compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells. For instance, it may act as an inhibitor of the deoxyxylulose phosphate pathway in bacteria and parasites, which is crucial for their survival and replication .
Case Studies
- Antituberculosis Activity : In studies targeting Mycobacterium tuberculosis, this compound derivatives showed promising results as potential inhibitors of the InhA enzyme, vital for bacterial cell wall synthesis. Compounds derived from this phosphonate exhibited MIC values significantly lower than those of traditional treatments .
- Cytotoxicity Evaluation : A series of experiments evaluated the cytotoxic effects of this compound on human liver cancer cells (HepG2). The compound demonstrated low cytotoxicity while effectively inhibiting cell growth at higher concentrations, indicating a favorable therapeutic index .
Q & A
Q. How can continuous-flow reactors improve the scalability of this compound synthesis?
- Methodological Answer : Design microreactors with precise temperature and residence time control to enhance heat/mass transfer. Integrate in-line analytics (e.g., FTIR or UV-Vis) for real-time monitoring. Continuous-flow systems reduce side reactions and improve reproducibility compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
